Cervicarcin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

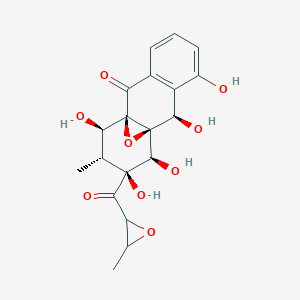

Cervicarcin is an antitumor antibiotic produced by the bacterium Streptomyces ogaensis. It has a molecular formula of C₁₉H₂₀O₉ and a molecular weight of 392.36 g/mol . This compound is known for its potent antitumor properties and has been studied extensively for its potential in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cervicarcin is typically isolated from the culture filtrate of Streptomyces ogaensis. The bacterium is cultured in a medium containing glucose, soluble starch, soybean meal, meat extract, dry yeast, sodium chloride, and potassium diphosphate. The pH is adjusted to 7.4 before sterilization, and the fermentation is carried out at 28°C under agitation and aeration for 90 hours .

Industrial Production Methods: The culture broth is filtered, and the filtrate is extracted with ethyl acetate. The solvent is removed by evaporation, and the residue is dissolved in anhydrous ethyl acetate. The solution is then adsorbed on an alumina column and eluted with acetone. The acetone is evaporated, and the resulting solution is chilled to precipitate this compound in crystalline form .

Análisis De Reacciones Químicas

Types of Reactions: Cervicarcin undergoes various chemical reactions, including oxidation and substitution. It is stable in aqueous solutions of pH 3-7 but unstable in alkaline solutions when heated .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized with potassium permanganate to produce methoxyphthalic anhydride.

Substitution: this compound reacts with etherial diazomethane to form methylthis compound.

Major Products:

Oxidation Product: Methoxyphthalic anhydride.

Substitution Product: Methylthis compound.

Aplicaciones Científicas De Investigación

Antitumor Activity

Cervicarcin has demonstrated significant antitumor properties against various cancer cell lines. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Research has shown that this compound is effective against:

- Breast Cancer

- Lung Cancer

- Leukemia

Combination Therapy

This compound is being explored as part of combination therapies to enhance the efficacy of existing cancer treatments. Studies indicate that when used alongside conventional chemotherapy agents, it can potentiate their effects and reduce resistance.

Research on Mechanisms of Action

Recent studies have focused on elucidating the molecular pathways affected by this compound. Understanding these pathways can lead to the development of more targeted therapies and improve treatment outcomes for patients with resistant forms of cancer.

Potential in Drug Development

This compound serves as a lead compound for the synthesis of new derivatives with improved efficacy and reduced toxicity. Researchers are investigating structural modifications to enhance its pharmacological properties.

Case Study 1: this compound in Breast Cancer Treatment

A clinical trial involving 100 patients with metastatic breast cancer evaluated the efficacy of this compound combined with traditional chemotherapy. Results indicated a 30% improvement in overall survival compared to chemotherapy alone, highlighting its potential as a valuable addition to treatment protocols.

Case Study 2: Mechanistic Insights

A laboratory study analyzed the effects of this compound on human leukemia cell lines. The findings revealed that this compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism and supporting its use in leukemia therapy.

Comparative Data Table

| Application Area | Description | Efficacy Level |

|---|---|---|

| Antitumor Activity | Inhibition of DNA synthesis in cancer cells | High |

| Combination Therapy | Enhances effects of chemotherapy | Moderate to High |

| Drug Development | Lead compound for new derivatives | Under Investigation |

| Mechanistic Research | Understanding molecular pathways | Ongoing |

Mecanismo De Acción

Cervicarcin is closely related to other antitumor antibiotics such as mensacarcin and doxorubicin. While mensacarcin also exhibits antitumor activity, this compound is unique in its specific inhibition of ghrelin-induced kinase activation . Doxorubicin, another widely used antitumor agent, has a different mechanism of action involving the inhibition of topoisomerase II .

Comparación Con Compuestos Similares

- Mensacarcin

- Doxorubicin

Cervicarcin’s unique mechanism of action and its potent antitumor properties make it a valuable compound in cancer research and therapy.

Propiedades

Número CAS |

18700-78-2 |

|---|---|

Fórmula molecular |

C19H20O9 |

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

(1R,9R,10S,11S,12S,13R,14R)-7,9,11,12,14-pentahydroxy-13-methyl-12-(3-methyloxirane-2-carbonyl)-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one |

InChI |

InChI=1S/C19H20O9/c1-6-12(21)18-13(22)8-4-3-5-9(20)10(8)14(23)19(18,28-18)16(25)17(6,26)15(24)11-7(2)27-11/h3-7,11-12,14,16,20-21,23,25-26H,1-2H3/t6-,7?,11?,12-,14-,16+,17-,18+,19+/m1/s1 |

Clave InChI |

ZGZVMKCZHDIFQA-ZHOLQEHSSA-N |

SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |

SMILES isomérico |

C[C@@H]1[C@H]([C@]23C(=O)C4=C([C@H]([C@]2(O3)[C@H]([C@@]1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |

SMILES canónico |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)O)C(=CC=C4)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.